molecular formula C21H25ClN2O4S B13965088 (S)-tert-Butyl 3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthien-2-yl)amino)-4-oxobutanoate

(S)-tert-Butyl 3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthien-2-yl)amino)-4-oxobutanoate

Cat. No.: B13965088
M. Wt: 437.0 g/mol
InChI Key: QIBRIFGAGUHNJB-HNNXBMFYSA-N
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Description

(S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate is a complex organic compound that features a combination of amino acids and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing compounds.

    Introduction of the chlorobenzoyl group: This step usually involves acylation reactions using 4-chlorobenzoyl chloride.

    Amino acid coupling: The final step involves coupling the amino acid derivative with the thiophene intermediate under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

(S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study enzyme-substrate interactions and protein-ligand binding due to its complex structure.

Mechanism of Action

The mechanism of action of (S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-4-amino-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid
  • Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate

Uniqueness

(S)-tert-butyl-3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl)amino)-4-oxobutanoate stands out due to its unique combination of a thiophene ring with a chlorobenzoyl group and an amino acid derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(S)-tert-Butyl 3-amino-4-((3-(4-chlorobenzoyl)-4,5-dimethylthien-2-yl)amino)-4-oxobutanoate, with the CAS number 1268524-66-8, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H25ClN2O4S. The compound has a molecular weight of approximately 436.96 g/mol. Its structural features include:

  • Functional Groups : Amino, oxo, and thienyl groups.
  • LogP : 4.24694, indicating moderate lipophilicity.
  • Polar Surface Area (TPSA) : 98.49 Ų, suggesting potential permeability across biological membranes.

Research indicates that (S)-tert-butyl 3-amino derivatives exhibit various biological activities primarily through modulation of signaling pathways and enzyme inhibition. The presence of the thienyl moiety is particularly significant as it may interact with specific receptors or enzymes involved in disease processes.

In Vitro Studies

  • Cell Proliferation Assays : In studies involving human cancer cell lines, (S)-tert-butyl 3-amino derivatives have shown inhibitory effects on cell proliferation. For instance, in a dose-dependent manner, the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with (S)-tert-butyl 3-amino derivatives led to increased apoptosis in treated cells compared to controls, as evidenced by Annexin V/PI staining.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of (S)-tert-butyl 3-amino derivatives. In a murine model of breast cancer:

  • Tumor Growth Inhibition : Administration of the compound resulted in a statistically significant reduction in tumor volume compared to untreated controls.
  • Survival Rates : Enhanced survival rates were observed in treated groups, indicating potential benefits in cancer therapy.

Safety and Toxicology

Preliminary toxicity studies indicate that (S)-tert-butyl 3-amino derivatives have a favorable safety profile at therapeutic doses. However, further investigations are warranted to establish long-term safety and potential side effects.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of (S)-tert-butyl 3-amino derivatives against various cancer cell lines. The results highlighted that compounds with substituted thienyl groups exhibited enhanced potency due to increased binding affinity to target proteins involved in cell cycle regulation.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific kinases by (S)-tert-butyl 3-amino derivatives. The compound showed promising results in inhibiting the activity of protein kinase B (AKT), which is often overexpressed in various cancers. This inhibition was linked to reduced phosphorylation of downstream targets involved in cell survival and proliferation.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

tert-butyl (3S)-3-amino-4-[[3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C21H25ClN2O4S/c1-11-12(2)29-20(17(11)18(26)13-6-8-14(22)9-7-13)24-19(27)15(23)10-16(25)28-21(3,4)5/h6-9,15H,10,23H2,1-5H3,(H,24,27)/t15-/m0/s1

InChI Key

QIBRIFGAGUHNJB-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)[C@H](CC(=O)OC(C)(C)C)N)C

Canonical SMILES

CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)C(CC(=O)OC(C)(C)C)N)C

Origin of Product

United States

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